Selgantolimod - 2004677-13-6

Selgantolimod

Catalog Number: EVT-282525
CAS Number: 2004677-13-6
Molecular Formula: C14H20FN5O
Molecular Weight: 293.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Selgantolimod is classified as a selective TLR8 agonist. TLR8 is a pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) derived from viruses. Upon binding to ssRNA, TLR8 initiates an immune response characterized by the production of antiviral cytokines, such as interferon-gamma (IFN-γ) and interleukin-12 (IL-12) [, ]. This activation of the innate immune system is thought to contribute to the control and potential elimination of viral infections like CHB.

Synthesis Analysis

The synthesis of Selgantolimod (GS-9688) involves a multistep process with a crucial step being the enzymatic resolution of an α,α-disubstituted amino ester to produce the amino alcohol fragment of the molecule []. This specific step allows for the large-scale preparation of Selgantolimod, making it feasible for potential clinical applications. While further details on the entire synthesis process are not explicitly outlined in the provided papers, the mention of structure-based optimization suggests that the development of Selgantolimod involved iterative rounds of chemical synthesis and biological evaluation [].

Molecular Structure Analysis

The molecular structure of Selgantolimod has been elucidated through crystallography studies, specifically in complex with the TLR8 ectodomain [, ]. This complex revealed key interactions responsible for the molecule's selectivity and potency towards TLR8. Notably, a direct interaction between Selgantolimod and the amino acid residue Asp545 of TLR8 contributes significantly to its binding affinity and subsequent activation [].

Mechanism of Action

Selgantolimod exerts its therapeutic effects by selectively binding to and activating TLR8, which is primarily expressed in immune cells like monocytes, macrophages, and dendritic cells [, , ]. This activation triggers a cascade of downstream signaling events leading to the production of various cytokines, chemokines, and other immune mediators [, ]. These mediators play crucial roles in antiviral immunity, including the activation of natural killer (NK) cells, the maturation of dendritic cells, and the promotion of a T helper type 1 (Th1) immune response [, ]. By enhancing these immune responses, Selgantolimod aims to control and potentially eliminate the hepatitis B virus (HBV).

Physical and Chemical Properties Analysis

While the provided papers don't explicitly detail the physical and chemical properties of Selgantolimod, its oral bioavailability and ability to reach therapeutic concentrations in vivo suggest favorable solubility and permeability characteristics []. Further investigation into its specific properties, such as logP, pKa, and metabolic stability, would contribute to a more comprehensive understanding of its pharmacokinetic profile.

Applications

The primary application of Selgantolimod is in the research and development of a potential cure for CHB. Preclinical studies in woodchucks chronically infected with woodchuck hepatitis virus (WHV), a close relative of HBV, have demonstrated its potential for reducing viral markers and achieving sustained efficacy [, ]. Further investigations have focused on:

  • Characterizing its effects on the immune microenvironment within the liver: Studies have shown Selgantolimod can modulate the differentiation status of Kupffer cells (liver macrophages) and indirectly inhibit HBV entry into hepatocytes [, ].
  • Evaluating its efficacy in different patient populations: Clinical trials have been conducted to assess its safety, pharmacokinetics, and pharmacodynamics in healthy individuals [, ], patients with virally suppressed CHB [, ], and viremic patients [, ].
  • Identifying potential biomarkers of response: Research has focused on understanding the immunological changes associated with Selgantolimod treatment to predict treatment response and guide personalized therapy [].

GS-9688

  • Compound Description: GS-9688 is another name used to refer to Selgantolimod [, , , , , , , ]. It is a potent and selective oral Toll-like receptor 8 (TLR8) agonist. GS-9688 has demonstrated antiviral activity in vitro in HBV-infected hepatocytes and in vivo in the woodchuck model of CHB [].

VTX-2337

  • Compound Description: VTX-2337 is a TLR8 agonist currently undergoing clinical trials as an immune stimulant for cancer treatment [].

TLR7/8 Dual Agonist

  • Compound Description: This unnamed compound served as the starting point for developing Selgantolimod []. It exhibited activity against both TLR7 and TLR8.

GS-9620

  • Compound Description: GS-9620 is a selective TLR7 agonist [].
  • Relevance: By comparing GS-9620 to Selgantolimod (GS-9688), researchers could differentiate the specific downstream effects of TLR8 activation from those of TLR7 activation []. This comparison allows for a better understanding of the distinct roles of TLR7 and TLR8 in immune responses, which is crucial for developing targeted therapies for specific diseases.

Properties

CAS Number

2004677-13-6

Product Name

Selgantolimod

IUPAC Name

(2S)-2-[(2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol

Molecular Formula

C14H20FN5O

Molecular Weight

293.34 g/mol

InChI

InChI=1S/C14H20FN5O/c1-3-4-5-14(2,8-21)20-12-11-10(18-13(16)19-12)6-9(15)7-17-11/h6-7,21H,3-5,8H2,1-2H3,(H3,16,18,19,20)/t14-/m0/s1

InChI Key

HTCJUBZBSJQWBW-AWEZNQCLSA-N

SMILES

CCCCC(C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N

Solubility

Soluble in DMSO

Synonyms

Selgantolimod

Canonical SMILES

CCCCC(C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N

Isomeric SMILES

CCCC[C@@](C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.